1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Platelet aggregation inhibition sGC activator potency Antithrombotic research

BAY 41-2272 is the only validated tool for studying sGC-cGMP signaling when heme oxidation or NO deficiency is central to pathology. Unlike heme-dependent stimulators (e.g., riociguat), its NO-independent mechanism activates oxidized and heme-free sGC pools, ensuring reproducible results in ischemia-reperfusion, hypertension, and diabetic models where endogenous NO is compromised. With an antiplatelet IC50 of 36 nM and confirmed in vivo efficacy at 10 mg/kg p.o., it serves as an indispensable reference standard for HTS campaigns and a mechanistic probe for dissecting NO-dependent vs. NO-independent cGMP pools. Procure this batch-verified, ≥98% pure compound to eliminate assay variability and strengthen target validation.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1049515-95-8
Cat. No. B2358797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049515-95-8
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC
InChIInChI=1S/C16H19N3O3/c1-3-19-15(20)9-8-14(18-19)16(21)17-11-10-12-4-6-13(22-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,21)
InChIKeyMQGHXJKPKRZOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BAY 41-2272): A Pyridazine-Based sGC Activator


1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly referenced as BAY 41-2272, is a pyridazine-3-carboxamide compound that functions as a direct, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) [1]. It belongs to a distinct chemical class of sGC modulators, characterized by a pyridazine core rather than the pyrazolopyridine scaffold found in many clinically investigated sGC stimulators such as riociguat [2]. BAY 41-2272 stimulates the formation of the second messenger cyclic GMP (cGMP) at concentrations as low as 10–100 nM, driving downstream antiplatelet and vasorelaxant effects that are relevant to cardiovascular pharmacology research [3].

Why BAY 41-2272 Cannot Be Simply Replaced by Other sGC Modulators in Procurement


Interchanging BAY 41-2272 with other sGC-targeting compounds in research or assay development is not scientifically valid due to its unique NO-independent activation mechanism. Unlike sGC stimulators such as riociguat that require the presence of a reduced heme moiety and synergize with NO, BAY 41-2272 activates the enzyme via a distinct regulatory site on the α1 subunit, functioning independently of the heme redox state [1]. This fundamental mechanistic difference translates into divergent pharmacological profiles: BAY 41-2272 can activate oxidized or heme-free sGC pools that are unresponsive to heme-dependent stimulators, making it a critical tool for studying sGC under oxidative stress conditions [2]. Compound selection based solely on target class without accounting for this activation mechanism will lead to irreproducible experimental outcomes and misinterpretation of sGC pathway modulation [3].

Quantitative Evidence Guide: BAY 41-2272 Differentiation from Comparator sGC Modulators


Platelet Aggregation Inhibition: BAY 41-2272 vs. YC-1

BAY 41-2272 demonstrates a ~400-fold greater potency in inhibiting collagen-stimulated platelet aggregation compared to the sGC activator YC-1. BAY 41-2272 achieves an IC50 of 36 nM in washed rabbit platelet assays , whereas YC-1 requires an IC50 of 14.6 µM to produce comparable inhibition . Both compounds act via NO-independent sGC activation; however, the substantial potency difference indicates BAY 41-2272's superior engagement of the platelet sGC pool at physiologically relevant concentrations.

Platelet aggregation inhibition sGC activator potency Antithrombotic research

Vasorelaxation of Precontracted Aorta: BAY 41-2272 vs. Riociguat

In phenylephrine-preconstricted rabbit aorta ring assays, BAY 41-2272 induces relaxation with an IC50 of 304 nM [1]. In comparison, the clinically approved sGC stimulator riociguat (BAY 63-2521) achieves an IC50 of 120 nM under similar experimental conditions . The approximately 2.5-fold difference in vasorelaxant potency reflects the distinct activation mechanisms: riociguat synergizes with endogenous NO to enhance cGMP production, while BAY 41-2272 operates via a NO-independent binding site. This data contextualizes BAY 41-2272 as a moderately potent vasorelaxant with a NO-independent profile suitable for dissecting heme-redox-dependent versus independent signaling.

Vascular smooth muscle relaxation sGC modulation Pulmonary hypertension research

NO-Independent sGC Activation: BAY 41-2272 vs. Riociguat (Mechanism-Based Differentiation)

BAY 41-2272 activates sGC through a direct interaction with a NO-independent regulatory site on the sGC α1 subunit, as demonstrated by its ability to stimulate cGMP formation in the presence of the sGC inhibitor ODQ, which oxidizes the heme group [1]. In contrast, riociguat (BAY 63-2521) is a heme-dependent sGC stimulator that requires a reduced heme moiety and exhibits synergistic activity with NO donors [2]. Quantitative synergy data indicate that BAY 41-2272 can increase sGC activity by up to 400-fold when combined with the NO donor DEA/NO [3], whereas riociguat's maximal stimulation is intrinsically tied to the heme-NO axis. This mechanistic distinction is critical: under oxidative stress conditions where cellular heme is oxidized, riociguat and other stimulators lose efficacy, while BAY 41-2272 retains full sGC activation capacity.

sGC activation mechanism Heme-independent signaling Oxidative stress models

Optimal Research Scenarios for Procuring 1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BAY 41-2272)


Investigating sGC Signaling Under Oxidative Stress Conditions

BAY 41-2272 is the compound of choice for studies examining sGC-cGMP signaling in models where heme oxidation or loss is central to pathology. Its NO-independent activation mechanism, confirmed by retained activity in ODQ-treated enzyme preparations [1], enables researchers to probe sGC function in ischemia-reperfusion injury, hypertensive vasculature, and diabetic models where endogenous NO bioavailability is compromised. Unlike heme-dependent stimulators such as riociguat that lose efficacy under these conditions, BAY 41-2272 provides a consistent pharmacological tool for isolating heme-independent sGC contributions to vascular function [2].

In Vivo Antiplatelet and Hemodynamic Pharmacology Studies

BAY 41-2272 demonstrates both antiplatelet activity (IC50 = 36 nM in vitro) and significant blood pressure reduction in spontaneously hypertensive rats at oral doses of 10 mg/kg [1]. This dual pharmacodynamic profile makes it suitable for in vivo studies exploring the intersection of thrombosis and hypertension. Researchers procuring this compound for cardiovascular pharmacology should note its effective in vivo dosing range and its ability to decrease mean arterial blood pressure while inhibiting platelet aggregation, providing a validated tool for proof-of-concept studies in hypertensive-thrombotic disease models [2].

sGC Activator Benchmarking in Compound Library Screening

As an established sGC activator included in major bioactive compound libraries such as the Tocriscreen Plus and Cayman Chemical Bioactives collections [1], BAY 41-2272 serves as a reference standard for high-throughput screening campaigns targeting the sGC pathway. Its well-characterized potency values (platelet IC50 = 36 nM; aorta IC50 = 304 nM) [2] provide robust benchmarks for evaluating novel sGC modulators. Procurement of BAY 41-2272 as a control compound ensures assay validation and enables quantitative comparison of hit compounds against a mechanistically distinct sGC activator.

NO-Independent vs. NO-Dependent sGC Pathway Dissection

BAY 41-2272's unique ability to activate sGC independently of nitric oxide, combined with its synergistic 400-fold enhancement of sGC activity when co-administered with NO donors [1], makes it an indispensable tool for mechanistic studies dissecting the relative contributions of NO-dependent and NO-independent cGMP signaling. In experimental designs comparing sGC activators (BAY 41-2272) against sGC stimulators (riociguat), researchers can delineate heme-dependent and heme-independent cGMP pools in tissues, informing drug discovery programs for cardiovascular, pulmonary, and fibrotic diseases [2].

Quote Request

Request a Quote for 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.